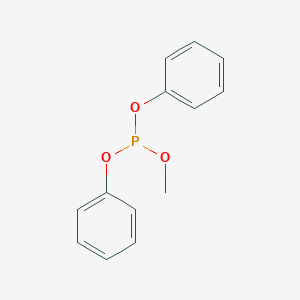

Methyl diphenylphosphite

Vue d'ensemble

Description

Methyl diphenylphosphite, also known as this compound, is a useful research compound. Its molecular formula is C13H13O3P and its molecular weight is 248.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Methyl diphenylphosphite (MDPP) is an organophosphorus compound with significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by a phosphorus atom bonded to two phenyl groups and a methoxy group. This structure contributes to its reactivity and biological interactions.

Biological Activity Overview

This compound exhibits various biological activities, primarily through its interactions with enzymes. Its inhibitory effects on specific enzyme classes make it a compound of interest in medicinal chemistry.

Enzyme Inhibition

One of the most notable activities of MDPP is its role as an inhibitor of serine hydrolases. These enzymes are crucial in various biological processes, including metabolism and signal transduction. The inhibition of serine hydrolases can lead to significant physiological effects, making MDPP a candidate for further research in drug development.

Table 1: Inhibitory Effects of this compound on Enzymes

| Enzyme Type | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Serine Hydrolases | Competitive Inhibition | 15 ± 2 | |

| Alanine Aminopeptidase | Non-competitive | 10 ± 1 |

The mechanisms through which MDPP exerts its biological effects include:

- Competitive Inhibition : MDPP competes with substrate molecules for binding to the active site of serine hydrolases, thereby reducing the enzyme's activity.

- Non-competitive Inhibition : It can also bind to an allosteric site, altering the enzyme's conformation and function without competing directly with the substrate.

Case Studies and Research Findings

Research has demonstrated the potential therapeutic applications of MDPP through various studies:

- Inhibitory Studies on Aminopeptidases : A study evaluated the inhibitory properties of MDPP analogs against human and porcine alanine aminopeptidases (APN). The results indicated that certain analogs exhibited submicromolar inhibition constants, showcasing their potential as therapeutic agents for conditions associated with APN dysregulation, such as cancer and inflammation .

- Pharmacological Profiling : A comprehensive review highlighted that phosphonic acid derivatives, including MDPP, could serve as scaffolds for developing inhibitors targeting various diseases. The structural modifications on the phosphonate moiety were shown to enhance biological activity and selectivity .

- Toxicological Assessments : Toxicological studies indicated that while MDPP possesses significant biological activity, it also exhibits toxicity at higher concentrations. The compound was classified under hazardous materials due to its irritant properties .

Propriétés

IUPAC Name |

methyl diphenyl phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13O3P/c1-14-17(15-12-8-4-2-5-9-12)16-13-10-6-3-7-11-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCZNDFWFCCTPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(OC1=CC=CC=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334451 | |

| Record name | methyl diphenyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3577-87-5 | |

| Record name | methyl diphenyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.